N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide
Description
The exact mass of the compound N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide is 465.06777971 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O3S2/c1-2-14(18(28)24-19-22-13-8-7-10(27(29)30)9-15(13)32-19)31-20-23-17-16(25-26-20)11-5-3-4-6-12(11)21-17/h3-9,14H,2H2,1H3,(H,21,23,26)(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLBYWDHTJBWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])SC3=NC4=C(C5=CC=CC=C5N4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole ring and a triazino-indole moiety, which are known for their diverse biological activities. The synthesis generally involves multi-step organic reactions including cyclization and functional group modifications.
Synthetic Route Example
- Formation of Benzothiazole : Cyclization of 2-aminothiophenol with suitable aldehydes.
- Triazino-Indole Synthesis : Utilization of indole derivatives through condensation reactions.
- Final Coupling : The coupling of the benzothiazole derivative with the triazino-indole moiety to yield the target compound.
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains:
| Compound | MIC (μM) | MBC (μM) | Target Strains |
|---|---|---|---|
| Compound A | 37.9 | 57.8 | MRSA |
| Compound B | 43.0 | 86.0 | E. coli |
| This compound | TBD | TBD | TBD |
These findings suggest that the target compound may also possess similar antimicrobial properties.
Anticancer Activity
Benzothiazole derivatives are increasingly recognized for their anticancer potential. A study indicated that related compounds inhibited cell proliferation in various cancer cell lines:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound C | A431 (skin cancer) | 1.0 |
| Compound D | A549 (lung cancer) | 2.0 |
| This compound | TBD | TBD |
The mechanism often involves apoptosis induction and cell cycle arrest.
The biological activity of this compound is hypothesized to involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors that mediate apoptosis and growth inhibition.
- Metabolic Pathway Interference : Disruption of metabolic pathways critical for bacterial survival or cancer cell growth.
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various benzothiazole derivatives against resistant strains such as MRSA and Pseudomonas aeruginosa. The results indicated significant activity at concentrations lower than traditional antibiotics like ampicillin.
Research on Anticancer Properties
In vitro studies have shown that related compounds induce apoptosis in cancer cells through caspase activation and mitochondrial pathway engagement. The effectiveness was evaluated using flow cytometry and Western blot analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
